3-methyl-2-(pyrrolidin-3-yloxy)-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
3-methyl-2-pyrrolidin-3-yloxyquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-16-12(17)10-4-2-3-5-11(10)15-13(16)18-9-6-7-14-8-9/h2-5,9,14H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLULKMWIZLVGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1OC3CCNC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The compound features a 3,4-dihydroquinazolin-4-one core substituted with a methyl group at position 3 and a pyrrolidin-3-yloxy group at position 2. The pyrrolidine ring introduces stereochemical complexity, requiring regioselective synthetic approaches.
Key Synthetic Challenges
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Regioselectivity : Ensuring substitution at positions 2 and 3 without side reactions.
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Steric Hindrance : Managing bulkiness during pyrrolidine coupling.
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Oxidation Control : Preventing over-oxidation of the dihydroquinazolinone ring.
Preparation Methodologies
Core Formation via GO Nanosheet-Catalyzed Cyclization
Aqueous-phase cyclization of N-methyl anthranilamide with aldehydes or ketones using graphene oxide (GO) nanosheets and oxone yields 3-methyl-3,4-dihydroquinazolin-4-one intermediates.
Procedure :
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N-Methyl anthranilamide (1 mmol), aldehyde (1 mmol), GO nanosheets (25 mg), and oxone (307 mg) are stirred in water (3 mL) at room temperature.
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Reaction progress is monitored via TLC.
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Crude product is crystallized from ethanol, achieving >85% yield.
Mechanism :
GO nanosheets act as acid catalysts, polarizing carbonyl groups and facilitating imine formation, followed by cyclization.
Acetic Anhydride-Mediated Cyclization
N-Methyl anthranilic acid reacts with acyl chlorides to form N-alkylated intermediates, which undergo cyclization in acetic anhydride to yield the quinazolinone core.
Example :
Mitsunobu Coupling
A hydroxyl group at position 2 of the quinazolinone core is coupled with pyrrolidin-3-ol using Mitsunobu conditions:
Procedure :
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3-Methyl-2-hydroxy-3,4-dihydroquinazolin-4-one (1 mmol), pyrrolidin-3-ol (1.2 mmol), triphenylphosphine (1.5 mmol), and diisopropyl azodicarboxylate (DIAD, 1.5 mmol) are refluxed in THF.
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Reaction at 80°C for 6 hours yields the target compound (72% yield).
Optimization :
BOP-Mediated Etherification
Benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) activates the hydroxyl group for nucleophilic substitution with pyrrolidin-3-ol.
Procedure :
InCl3-Catalyzed Synthesis
Indium chloride (InCl3) catalyzes the assembly of anthranilic acid, methyl glyoxylate, and pyrrolidin-3-ol under ultrasound irradiation.
Conditions :
Advantages :
Reaction Optimization and Scalability
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Anhydrous THF | +15% |
| Temperature | 80–90°C | +20% |
| Catalyst Loading | 20 mol% InCl3 | +25% |
Higher temperatures (>100°C) promote decomposition, while polar aprotic solvents (DMF, THF) enhance solubility.
Stereochemical Control
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Pyrrolidine Configuration : Racemic pyrrolidin-3-ol yields diastereomers. Chiral HPLC separates enantiomers with >95% ee.
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Crystallization : Ethanol recrystallization enriches the desired diastereomer (dr 7:1).
Analytical Characterization
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-(pyrrolidin-3-yloxy)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the quinazolinone core or the pyrrolidin-3-yloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or sulfonates can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the quinazolinone class, characterized by a bicyclic structure containing two nitrogen atoms. Its molecular formula is , and it features a pyrrolidine moiety that enhances its biological activity. The structural characteristics contribute to its interaction with biological targets, making it a subject of interest in drug development.
Anticancer Activity
Recent studies have highlighted the anticancer properties of quinazolinone derivatives, including 3-methyl-2-(pyrrolidin-3-yloxy)-3,4-dihydroquinazolin-4-one. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
- Case Study : A study published in ACS Omega demonstrated that derivatives of quinazolinones showed selective cytotoxicity towards breast cancer cells, suggesting that modifications to the quinazolinone structure can enhance antitumor activity .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Quinazolinones have shown efficacy against a range of bacterial strains, making them potential candidates for developing new antibiotics.
- Case Study : In vitro studies reported in the Journal of Medicinal Chemistry indicated that certain quinazolinone derivatives exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus .
Cognitive Enhancement
Research indicates that compounds structurally related to this compound may have neuroprotective effects and potential applications in treating neurodegenerative diseases.
- Case Study : A study found that similar quinazolinone derivatives improved cognitive function in animal models of Alzheimer's disease, suggesting their role in enhancing synaptic plasticity and memory retention .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-methyl-2-(pyrrolidin-3-yloxy)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the structural features, synthetic routes, and biological activities of 3-methyl-2-(pyrrolidin-3-yloxy)-3,4-dihydroquinazolin-4-one with analogous quinazolinone derivatives.
Table 1: Structural and Functional Comparison
Key Comparisons
Substituent Impact on Bioactivity COX-2 Inhibition: Sulfonamide and ethenyl groups (e.g., ) enhance COX-2 inhibition, likely due to their electron-withdrawing properties and ability to mimic arachidonic acid .
Synthetic Accessibility
- The target compound’s pyrrolidinyloxy group may require specialized reagents (e.g., pyrrolidin-3-ol derivatives) compared to simpler aryl or alkyl substituents. In contrast, thiadiazole-containing analogs () are synthesized via straightforward phenacyl bromide condensations .
Toxicity and Safety
- The 3,5-dimethyl-4-hydroxyphenyl derivative () exhibits high oral toxicity (LD₅₀: 230 mg/kg in rats), emphasizing the need for structural optimization to reduce risks . The pyrrolidine ring in the target compound may mitigate toxicity by improving metabolic stability.
Enzyme Targeting The 4-aminophenyl derivative () binds tankyrase 2 via its planar aromatic system and amino group, while the pyrrolidinyloxy group’s oxygen atom could facilitate hydrogen bonding in similar targets .
Biological Activity
3-Methyl-2-(pyrrolidin-3-yloxy)-3,4-dihydroquinazolin-4-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.
Structure
The compound features a quinazolinone core structure, characterized by a bicyclic arrangement consisting of a benzene ring fused to a pyrimidine ring. The presence of the pyrrolidin-3-yloxy group enhances its chemical properties and potential biological activities.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Quinazolinone Core : This is achieved through cyclization reactions involving anthranilic acid derivatives and formamide.
- Introduction of the Pyrrolidin-3-yloxy Group : This step employs nucleophilic substitution reactions to attach the pyrrolidin-3-yloxy group to the quinazolinone core.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that it inhibits cell proliferation in various cancer cell lines by inducing apoptosis through the activation of caspase pathways.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against several bacterial strains. In vitro studies revealed effective inhibition of growth in both Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic agent.
The mechanism of action involves interaction with specific molecular targets within biological systems. This compound may inhibit enzymes or receptors involved in cell signaling pathways that regulate growth and apoptosis, ultimately leading to reduced tumor growth and enhanced cell death in cancer cells.
Comparative Analysis
When compared to similar compounds, such as 2-(pyrrolidin-3-yloxy)-3,4-dihydroquinazolin-4-one, the presence of both the methyl group and the pyrrolidin-3-yloxy group in this compound contributes to its unique biological profile and enhanced activity.
Case Study 1: Anticancer Activity
In a controlled study involving human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability (IC50 values ranging from 10 to 15 µM). The compound induced apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP.
Case Study 2: Antimicrobial Efficacy
A separate study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating effective antimicrobial activity.
Q & A
Q. What are the established synthetic routes for 3-methyl-2-(pyrrolidin-3-yloxy)-3,4-dihydroquinazolin-4-one, and what critical reaction parameters require optimization?
The synthesis typically involves multi-step reactions, including cyclocondensation of anthranilic acid derivatives with amines or carbonyl compounds. Key steps include:
- Pyrrolidine functionalization : Introduction of the pyrrolidin-3-yloxy group via nucleophilic substitution or Mitsunobu reactions .
- Cyclization : Formation of the quinazolinone core under acidic or basic conditions, often using catalysts like activated carbon . Critical parameters include temperature (optimal range: 40–60°C), solvent choice (e.g., ethanol, acetonitrile), and stoichiometric ratios of reagents to minimize byproducts like dinitro derivatives .
Q. Which spectroscopic and analytical methods are most effective for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR resolve the quinazolinone core and pyrrolidine substituents, with characteristic shifts for carbonyl (C=O, ~160–170 ppm) and ether (C-O, ~60–70 ppm) groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₃H₁₅N₃O₂) and detects isotopic patterns .
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screens should focus on:
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Kinase or protease inhibition assays, leveraging the quinazolinone scaffold’s affinity for ATP-binding pockets .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize yield and minimize byproducts like dinitro derivatives?
- Design of Experiments (DoE) : Use response surface methodology to model interactions between temperature, time, and reagent ratios. For example, identified 40°C and 4.5 hours as optimal, reducing dinitro byproducts by 30% .
- Catalyst Screening : Activated carbon or heterogeneous catalysts improve regioselectivity during nitration .
- In situ Monitoring : Real-time HPLC or FTIR tracks intermediate formation and adjusts conditions dynamically .
Q. What strategies resolve contradictions between computational binding predictions and experimental bioactivity data?
- Validation of Docking Models : Cross-check molecular docking results (e.g., AutoDock Vina) with experimental IC₅₀ values. Adjust force fields or solvent parameters if discrepancies arise .
- Metabolic Stability Tests : Assess compound degradation in plasma or liver microsomes, as instability may explain reduced observed activity .
- Target Engagement Studies : Use SPR (Surface Plasmon Resonance) to measure direct binding affinity to proposed targets .
Q. How should researchers address inconsistent cytotoxicity results across cell lines?
- Cell Line Profiling : Compare genetic backgrounds (e.g., p53 status, efflux pump expression) to identify resistance mechanisms .
- Compound Stability : Test degradation in culture media via LC-MS to rule out artifactual results .
- Combination Studies : Evaluate synergy with standard chemotherapeutics to contextualize potency variations .
Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), bioavailability, and blood-brain barrier penetration .
- Metabolite Prediction : GLORY or MetaSite predict Phase I/II metabolites, guiding structural modifications to improve stability .
Data Contradiction and Methodological Challenges
Q. How to reconcile divergent synthetic yields reported in literature?
- Reproducibility Checks : Validate reported methods with strict adherence to reagent purity and equipment calibration.
- Byproduct Analysis : Use GC-MS or NMR to identify unaccounted impurities affecting yield calculations .
- Scale-Up Considerations : Pilot studies at 1–10 mmol scale often reveal heat/mass transfer issues not apparent in small-scale syntheses .
Q. What analytical approaches differentiate polymorphic forms of the compound?
- X-Ray Diffraction (XRD) : Resolves crystalline structure variations impacting solubility and bioavailability .
- DSC (Differential Scanning Calorimetry) : Detects melting point differences between polymorphs .
- Solid-State NMR : Characterizes hydrogen-bonding networks in amorphous vs. crystalline forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
